endobon

Bone regeneration Xenograft Sinus floor augmentation

Endobon (CAS Registry Number: 158623-13-3) is a fully deproteinized, bovine-derived hydroxyapatite ceramic bone substitute classified as a non-resorbable, osteoconductive xenograft scaffold for bone regeneration and augmentation. The material is produced from cancellous bovine bone via a proprietary two-step high-temperature manufacturing process consisting of pyrolysis (above 900°C) followed by sintering (above 1,200°C), which achieves complete combustion and ablation of all bacteria, viruses, and prions from the original material while yielding a crystalline-like hydroxyapatite structure with approximately 95% crystallinity.

Molecular Formula C8H10NO3S-
Molecular Weight 0
CAS No. 158623-13-3
Cat. No. B1176427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendobon
CAS158623-13-3
Synonymsendobon
Molecular FormulaC8H10NO3S-
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endobon (CAS 158623-13-3): Procurement Specifications and Core Material Properties for Bone Substitute Sourcing


Endobon (CAS Registry Number: 158623-13-3) is a fully deproteinized, bovine-derived hydroxyapatite ceramic bone substitute classified as a non-resorbable, osteoconductive xenograft scaffold for bone regeneration and augmentation [1] [2]. The material is produced from cancellous bovine bone via a proprietary two-step high-temperature manufacturing process consisting of pyrolysis (above 900°C) followed by sintering (above 1,200°C), which achieves complete combustion and ablation of all bacteria, viruses, and prions from the original material while yielding a crystalline-like hydroxyapatite structure with approximately 95% crystallinity [3]. Endobon is commercially distributed as xenograft granules in various particle sizes (e.g., 1 mm, 2 mm) and volume configurations (e.g., 0.5 mL, 1.0 mL, 5.0 mL) for dental and orthopedic applications [2]. As a Class II FDA-cleared medical device (510(k) K110449, K980679), Endobon is indicated for alveolar ridge augmentation/reconstruction, filling of defects after root resection, apicoectomy, and cystectomy, filling alveoli after tooth extraction, and sinus elevation procedures [3].

Why Endobon (CAS 158623-13-3) Cannot Be Interchanged with Generic Bovine Hydroxyapatite Xenografts


Bovine-derived hydroxyapatite xenografts share a common tissue origin, yet their biological behavior, resorption kinetics, and clinical performance diverge substantially based on manufacturing processing parameters [1]. Research demonstrates that even among xenografts of similar bovine origin, variations in thermal processing (pyrolysis and sintering temperatures), crystallinity, and porosity significantly alter physicochemical properties and subsequent in vivo biological behavior [1] [2]. The resorption rate of hydroxyapatite is inversely correlated with crystallinity, which is highly dependent on sintering temperature—higher sintering temperatures increase crystallinity and reduce resorption [3]. Endobon's two-step high-temperature process (pyrolysis above 900°C, sintering above 1,200°C) yields a material with approximately 95% crystalline hydroxyapatite and a uniquely slow, essentially non-resorbable profile, whereas alternative xenografts processed under different thermal conditions may exhibit markedly different degradation kinetics, connective tissue formation patterns, and osteoconductive capacity [2] [3]. Consequently, procurement decisions predicated solely on material classification as "bovine hydroxyapatite" without consideration of specific manufacturing process parameters and resulting crystallinity/resorption characteristics may result in unpredictable clinical outcomes. The quantitative evidence presented in Section 3 substantiates why Endobon's specific manufacturing and biological profile produces outcomes that are not interchangeable with alternative bovine-derived hydroxyapatite products.

Endobon (CAS 158623-13-3): Direct Comparator Evidence for Differentiated Procurement and Clinical Selection


New Bone Formation in Human Maxillary Sinus Augmentation: Endobon 36% vs. Bio-Oss 21% vs. Cerabone 25.8% (p<0.05)

In a randomized, controlled clinical trial of maxillary sinus floor augmentation in humans, Endobon demonstrated significantly higher new bone formation (36%) compared to Bio-Oss (21%) and Cerabone (25.8%), with statistical significance at p<0.05 [1]. Thirty maxillary sinuses were grafted across three treatment arms, with biopsies obtained and analyzed histomorphometrically at six months post-implantation. Endobon's 36% new bone formation represented a 71.4% relative increase over Bio-Oss and a 39.5% relative increase over Cerabone [1]. The amount of residual biomaterial did not differ statistically among the three groups, indicating that the superior osteoconductive effect of Endobon was achieved without accelerated material degradation [1]. Cerabone exhibited the highest percentage of connective tissue formation (59.9±5%, p=0.011), a finding consistent with its distinct processing parameters and biological behavior [1].

Bone regeneration Xenograft Sinus floor augmentation Histomorphometry

Long-Term Biodegradation Kinetics in Critical-Size Defects: Endobon Non-Resorbable vs. Cementek™ Constant Degradation vs. Bone Source™ 6-12 Week Degradation (52-Week Minipig Model)

In a randomized intra-individual comparative study using a Göttingen minipig model with bilateral proximal metaphyseal tibial critical-size defects, Endobon exhibited no measurable degradation over the full 52-week follow-up period [1]. In contrast, Cementek™ (a calcium phosphate cement) was degraded constantly and significantly over all time intervals, while Bone Source™ (another calcium phosphate cement) was degraded mainly during the 6-week to 12-week interval [1]. After 52 weeks, a significant difference in residual material within the defect zone was detected among all three substitutes, with Cementek™ exhibiting the highest resorption rate [1]. Endobon-filled defects were characterized by significantly continuous bony ingrowth over all time intervals, whereas bone formation within Cementek™ and Bone Source™-filled defects showed significant peaks at 12 weeks post-implantation only [1]. After 52 weeks, Endobon demonstrated the highest amount of new bone formation within the defect area among all three tested substitutes [1].

Biodegradation Resorption kinetics Critical-size defect Calcium phosphate cement

Non-Inferiority in Peri-Implantitis Reconstructive Surgery: Endobon vs. Bio-Oss at 12-Month Follow-Up

A randomized clinical pilot study evaluated whether xenograft EB (Endobon) is non-inferior to xenograft BO (Bio-Oss) when used in reconstructive surgery of peri-implant osseous defects [1]. Twenty-four patients (n=11 Bio-Oss, n=13 Endobon) with one implant each demonstrating peri-implantitis completed the study [1]. Both groups demonstrated significant within-group improvements in all clinical and radiographic parameters at 6 and 12 months (p≤0.001) [1]. At 12 months, both groups presented with intrabony defect depth reductions of 2.5-3.0 mm on average, with no statistically significant inter-group differences across all examined parameters (p>0.05) [1]. Radiographic defect fill exceeded 1 mm in both groups, meeting criteria for treatment success [1]. Successful treatment outcomes as defined by consensus reporting criteria (no further bone loss, probing pocket depth ≤5 mm, no bleeding on probing, and no suppuration on probing) were identified in 2/11 (18%) Bio-Oss individuals and 0/13 (0%) Endobon individuals, a difference that did not reach statistical significance (Fisher's exact test, p=0.199) [1].

Peri-implantitis Reconstructive surgery Bone level change Radiographic outcomes

Long-Term Clinical and Radiographic Stability in Human Metaphyseal Defects: 3-4 Year Follow-Up

A clinical follow-up study evaluated 45 trauma patients with fracture-related metaphyseal bone defects filled with hydroxyapatite ceramic (Endobon) over a three to four year period following surgery [1]. Histological analysis of biopsates obtained during scheduled reintervention for hardware removal confirmed osseointegration of Endobon in all cases [1]. Among the 13 patients undergoing surgery in 1992 or 1993 who were available for long-term follow-up, none showed radiologic evidence of loss of bony reconstruction, hydroxyapatite ceramic sintering, resorption, or fragmentation of the Endobon material [1]. The study concluded that Endobon is useful for filling bony defects in carefully selected trauma patients when specific surgical technique prerequisites are met [1].

Long-term clinical outcomes Trauma surgery Metaphyseal defect Osseointegration

Endobon (CAS 158623-13-3): Evidence-Based Application Scenarios for Research and Clinical Procurement


Maxillary Sinus Floor Augmentation Requiring Maximum Osteoconductive Capacity

For sinus elevation procedures where the primary clinical objective is to maximize new bone formation within the grafted site, the quantitative histomorphometric data from Santos et al. (2023) supports procurement of Endobon over alternative bovine-derived xenografts [1]. Endobon demonstrated 36% new bone formation at six months compared to 21% for Bio-Oss and 25.8% for Cerabone (p<0.05) [1]. This represents a 71.4% relative increase in osteoconductive efficiency over the market-leading comparator, making Endobon the evidence-preferred option for maxillary sinus augmentation when the rate and volume of new bone formation are prioritized over other material properties [1].

Load-Bearing or Space-Maintaining Defects Requiring Non-Resorbable Scaffolding

Applications requiring long-term structural maintenance without scaffold resorption—including alveolar ridge augmentation, metaphyseal fracture defect filling, and certain craniofacial reconstructions—are optimally served by Endobon's essentially non-resorbable profile [1] [2]. The 3-4 year human follow-up study confirmed no radiographic evidence of Endobon resorption or fragmentation in metaphyseal load-bearing applications, with histological confirmation of osseointegration in all cases [2]. The 52-week minipig comparative study further quantified that Endobon exhibits no measurable degradation over one year, whereas calcium phosphate cement alternatives (Cementek™, Bone Source™) demonstrated significant resorption over the same period [1]. Procurement decisions for space-maintaining applications should therefore favor Endobon over resorbable calcium phosphate cements or xenografts with lower crystallinity and faster resorption rates.

Peri-Implantitis Reconstructive Surgery with Established Xenograft Comparator Expectations

For reconstructive surgical treatment of peri-implant osseous defects where clinical protocols and payer expectations are benchmarked against established bovine xenograft performance (specifically Bio-Oss), Endobon provides a validated alternative with non-inferior efficacy [1]. The randomized clinical trial demonstrated equivalent intrabony defect depth reduction (2.5-3.0 mm) and radiographic defect fill (>1 mm) between Endobon and Bio-Oss at 12 months, with no statistically significant differences across all clinical and radiographic parameters [1]. This evidence enables procurement decision-makers to select Endobon as a therapeutically equivalent alternative when supply chain considerations, pricing, or institutional formulary requirements necessitate an option beyond the market-leading product [1].

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